Sordarin sodium

Description

Properties

IUPAC Name |

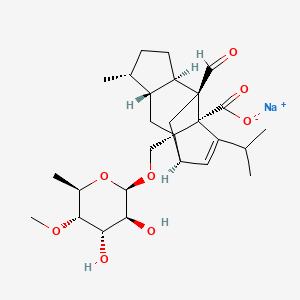

sodium;(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O8.Na/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23;/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32);/q;+1/p-1/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUKWKGTAAZHDW-IGICPMPSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)[O-])C=O)COC5C(C(C(C(O5)C)OC)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)[O-])C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sordarin Sodium: A Technical Guide to its Origin, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin sodium, a potent and selective inhibitor of fungal protein synthesis, represents a unique class of antifungal agents. First isolated in 1969, its novel mode of action, targeting eukaryotic elongation factor 2 (eEF2), has made it a subject of significant interest in the development of new therapeutics against fungal pathogens. This technical guide provides an in-depth exploration of the origin, discovery, and molecular mechanism of sordarin, supplemented with detailed experimental methodologies and data presented for scientific rigor.

Origin and Discovery

Sordarin was first isolated from the fermentation broth of the fungus Sordaria araneosa in 1969 by scientists at the Sandoz Co. in Switzerland.[1][2] The initial discovery and structural elucidation were detailed in a 1971 publication by D. Hauser and H.P. Sigg. The compound was patented under the name SL 2266.[1]

Subsequent research has identified other sordarin derivatives from different fungal species. For instance, the sordarin derivative GR135402 was isolated from Graphium putredinis.[3][4] Additionally, related compounds have been isolated from Hypoxylon croceum and Talaromyces adpressus.

Producing Organism: Sordaria araneosa

Sordaria araneosa is a species of microscopic fungus belonging to the phylum Ascomycota. It is the original and primary natural source of sordarin.

Fermentation and Isolation

Experimental Protocol: Fermentation and Extraction

2.1.1. Fungal Fermentation

A representative fermentation protocol for a sordarin-producing fungus, such as a heterologous expression system in Aspergillus oryzae, is as follows:

-

Inoculum Preparation: A culture of the sordarin-producing fungal strain is grown on a suitable agar medium. A plug of the mycelium is then used to inoculate a liquid seed culture medium.

-

Seed Culture: The seed culture is incubated at an appropriate temperature (e.g., 28-30°C) with shaking (e.g., 200-220 rpm) for 2-3 days to generate a sufficient biomass.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium might contain:

-

Carbon source: e.g., 3% maltose

-

Nitrogen source: e.g., 1% hipolypeptone, 0.5% yeast extract

-

Trace elements and salts

-

-

Incubation: The production culture is incubated for a period of 7-14 days under controlled conditions of temperature and aeration to allow for the biosynthesis and accumulation of sordarin.

2.1.2. Extraction and Purification

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the culture filtrate by filtration or centrifugation.

-

Extraction: The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with a solvent like acetone or methanol to recover any intracellular sordarin.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the sordarin. This may include:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing sordarin are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile-water gradient).

-

Structure Elucidation

The structure of sordarin was originally determined through a combination of chemical degradation and spectroscopic methods. Acid hydrolysis of sordarin yields the aglycone, sordaricin, and a sugar moiety, 6-deoxy-4-O-methyl-D-altrose. The structure of sordaricin, a tetracyclic diterpene, was elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Structure Elucidation

Modern structure elucidation of a novel natural product like sordarin would typically involve the following spectroscopic analyses:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.

-

-

X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure.

Mechanism of Action: Inhibition of Protein Synthesis

Sordarin exerts its antifungal activity by a unique mechanism of action: the specific inhibition of fungal protein synthesis. It targets eukaryotic elongation factor 2 (eEF2), an essential protein involved in the translocation step of protein synthesis.

Sordarin stabilizes the eEF2-ribosome complex, preventing the release of eEF2 after GTP hydrolysis. This effectively stalls the ribosome on the mRNA, leading to a cessation of protein elongation and ultimately, fungal cell death. This mechanism is distinct from most clinically used antifungal agents, which typically target the fungal cell membrane or cell wall.

Signaling Pathway: Protein Synthesis Elongation and Inhibition by Sordarin

The following diagram illustrates the key steps in the fungal protein synthesis elongation cycle and the point of inhibition by sordarin.

Caption: Fungal protein synthesis elongation cycle and the inhibitory action of sordarin.

Biosynthesis of Sordarin

Recent studies have elucidated the biosynthetic pathway of sordarin, revealing a complex series of enzymatic reactions. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the initial diterpene skeleton. A series of oxidations and rearrangements, including a key intramolecular Diels-Alder reaction catalyzed by a specific enzyme, ultimately leads to the formation of the sordarin core structure. This is followed by glycosylation to produce the final sordarin molecule.

Experimental Workflow: Heterologous Expression for Biosynthetic Studies

The following diagram outlines a typical workflow for studying the biosynthesis of sordarin through heterologous expression of the biosynthetic gene cluster in a host organism like Aspergillus oryzae.

Caption: Workflow for heterologous expression of the sordarin biosynthetic gene cluster.

Quantitative Data Summary

The following tables summarize key quantitative data related to the antifungal activity of sordarin and its derivatives against various fungal pathogens.

Table 1: In Vitro Antifungal Activity of Sordarin Derivatives

| Compound | Candida albicans IC₅₀ (µg/mL) | Candida glabrata IC₅₀ (µg/mL) | Cryptococcus neoformans IC₅₀ (µg/mL) |

| Sordarin | 0.01 | 0.2 | 0.06 |

| GR135402 | 0.008 | 0.1 | 0.03 |

Data from in vitro protein synthesis inhibition assays.

Table 2: Minimum Inhibitory Concentrations (MICs) of Sordarin

| Organism | MIC (µg/mL) |

| Candida albicans | 8 |

| Candida glabrata | >125 |

| Cryptococcus neoformans | >125 |

Conclusion

Sordarin and its derivatives represent a promising class of antifungal agents with a unique and well-defined mechanism of action. The selective inhibition of fungal eEF2 provides a clear target for rational drug design and development. While challenges in spectrum and in vivo efficacy remain, the foundational knowledge of sordarin's origin, discovery, and molecular biology provides a strong basis for future research aimed at developing novel and effective antifungal therapies.

References

The Core Mechanism of Sordarin Sodium's Action on Eukaryotic Elongation Factor 2 (eEF2): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sordarin and its derivatives represent a unique class of antifungal agents that selectively target protein synthesis in fungi. Unlike many existing antifungals that disrupt the cell membrane, sordarins inhibit the function of eukaryotic elongation factor 2 (eEF2), a crucial enzyme in the translation elongation cycle.[1][2] This distinct mechanism of action makes sordarin and its analogs promising candidates for the development of novel antifungal therapies, particularly in the face of growing resistance to current drugs.[3][4] This technical guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies related to the mechanism of action of sordarin sodium on fungal eEF2.

Mechanism of Action: Stabilizing a Stalled State

Sordarin exerts its antifungal effect by binding to eEF2 and stabilizing the eEF2-ribosome complex in a post-translocational state.[1] eEF2 is a GTPase that catalyzes the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step for the continuation of polypeptide chain elongation. Sordarin does not directly inhibit the GTPase activity of eEF2. Instead, it locks eEF2 in a specific conformation on the ribosome after GTP hydrolysis, preventing its release and thereby halting the elongation cycle. This leads to a global inhibition of protein synthesis and ultimately, fungal cell death.

The binding of sordarin occurs in a pocket formed by domains III, IV, and V of eEF2. Cryo-electron microscopy studies have revealed that sordarin induces and stabilizes a conformational change in eEF2 upon binding to the ribosome. This stabilized conformation is incompatible with the subsequent steps of the elongation cycle, effectively acting as a molecular wedge that jams the translational machinery.

Signaling Pathway of Sordarin's Action on eEF2

References

- 1. researchgate.net [researchgate.net]

- 2. Domain movements of elongation factor eEF2 and the eukaryotic 80S ribosome facilitate tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Sordarin Sodium's Structure-Activity Relationship: A Deep Dive into a Novel Antifungal Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sordarin and its derivatives represent a promising class of antifungal agents with a unique mechanism of action: the specific inhibition of fungal protein synthesis. Unlike many existing antifungals that target the cell membrane, sordarins act on the eukaryotic elongation factor 2 (eEF2), an essential enzyme in the translocation step of protein synthesis. This distinct mode of action presents a valuable opportunity for the development of new therapeutics against resistant fungal pathogens. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of sordarin sodium, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action: Halting the Ribosomal Machinery

Sordarin's antifungal activity stems from its ability to stabilize the complex formed between eEF2 and the ribosome.[1][2] This stabilization effectively stalls the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting the elongation phase of protein synthesis.[3] The specificity of sordarin for fungal eEF2 over its mammalian counterpart is a key attribute, making it a compelling candidate for drug development.[3][4] This selectivity is attributed to a specific region on the fungal eEF2, sometimes referred to as the 'Sordarin Specificity Region' (SSR), which differs from the corresponding region in mammalian eEF2.

The following diagram illustrates the inhibitory action of sordarin on the fungal protein synthesis elongation cycle.

References

- 1. Sordarin, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are EEF2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Sordarin Sodium Target Validation in Candida albicans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin and its derivatives represent a class of antifungal agents with a novel mechanism of action, selectively inhibiting protein synthesis in fungal pathogens such as Candida albicans. This technical guide provides a comprehensive overview of the validation of eukaryotic elongation factor 2 (eEF2) as the molecular target of sordarin sodium. We detail the key experimental evidence, present quantitative data on its inhibitory effects, and provide in-depth protocols for the essential experiments used to unequivocally validate this target. This document is intended to serve as a resource for researchers in mycology, infectious diseases, and drug development, offering a foundational understanding of sordarin's mode of action and a practical guide to the methodologies employed in its target validation.

Introduction: The Sordarins and Their Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant threat to human health, especially in immunocompromised individuals. The emergence of resistance to existing antifungal drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. The sordarin family of compounds, natural products isolated from the fungus Sordaria araneosa, exhibit potent and selective antifungal activity.[1][2] Unlike many conventional antifungals that target the cell membrane or cell wall, sordarins inhibit protein synthesis, a fundamental cellular process.[1][3][4] This unique mode of action makes sordarin and its derivatives promising candidates for new antifungal drug development.

Early investigations revealed that sordarins selectively inhibit the protein synthesis elongation cycle in yeasts, while having minimal effect on mammalian systems, highlighting their potential for therapeutic use. The primary molecular target of sordarin in Candida albicans has been conclusively identified as eukaryotic elongation factor 2 (eEF2), an essential protein involved in the translocation step of protein synthesis. Sordarin stabilizes the eEF2-ribosome complex, thereby stalling translation and leading to cell death.

This guide will delve into the critical experiments and data that have solidified eEF2 as the definitive target of this compound in C. albicans.

Quantitative Analysis of Sordarin's Inhibitory Activity

The efficacy of sordarin and its derivatives has been quantified through various in vitro assays, providing crucial data on their inhibitory concentrations and binding affinities.

Table 1: In Vitro Inhibitory Activity of Sordarin and Derivatives against Fungal Pathogens

| Compound | Organism | IC50 (µg/mL) - In Vitro Translation | MIC (µg/mL) - Cell Growth |

| Sordarin | Candida albicans | 0.01 | 8 |

| Sordarin | Candida glabrata | 0.2 | >125 |

| Sordarin | Cryptococcus neoformans | 0.06 | >125 |

| GR135402 | Candida albicans | Good activity | Good activity |

| GR135402 | Candida glabrata | Good activity | Good activity |

| GR135402 | Cryptococcus neoformans | Good activity | Good activity |

| Sordarin Derivatives | Candida krusei | Resistant | Resistant |

| Sordarin Derivatives | Candida parapsilosis | Resistant | Resistant |

| Sordarin | Rabbit Reticulocyte | >100 | N/A |

Data compiled from multiple sources.

Table 2: Sordarin Binding Affinity for C. albicans eEF2

| Condition | Dissociation Constant (Kd) |

| Sordarin binding to C. albicans eEF2 | 1.26 µM |

| Sordarin binding to C. albicans eEF2 in the presence of ribosomes and a non-hydrolyzable GTP analog (two binding sites) | 0.7 nM and 41.5 nM |

Data from photoaffinity labeling studies.

Core Experimental Evidence for eEF2 as the Sordarin Target

The validation of eEF2 as the target of sordarin in C. albicans is built upon a foundation of complementary experimental approaches. These methods, ranging from classical biochemical assays to modern genetic techniques, collectively provide irrefutable evidence for this specific drug-target interaction.

Biochemical Approaches

Cell-free translation systems are a cornerstone for studying the mechanism of protein synthesis inhibitors. By reconstituting the translational machinery in vitro, researchers can directly assess the impact of a compound on this process. Initial studies with sordarin derivatives demonstrated a potent inhibition of poly(U)-directed polyphenylalanine synthesis in cell-free lysates from sensitive fungal species like C. albicans, while lysates from resistant species and mammalian cells remained unaffected.

Further "mix-and-match" experiments, where ribosomes and soluble protein fractions from sensitive and resistant species were interchanged, pinpointed the soluble fraction, containing the elongation factors, as the determinant of sordarin sensitivity. This strongly suggested that the target was a soluble protein rather than a ribosomal component.

Direct binding assays using radiolabeled sordarin provided conclusive evidence of a physical interaction with a cellular component. These experiments showed that [3H]sordarin binds to a soluble protein in C. albicans lysates. Significantly, the binding affinity of sordarin for its target was markedly increased in the presence of ribosomes, indicating that the drug preferentially recognizes the target when it is in a specific conformation, likely the ribosome-bound state.

Through classical protein purification techniques, the protein that binds to sordarin was isolated from C. albicans lysates. Subsequent protein identification, likely through mass spectrometry and N-terminal sequencing, definitively identified this protein as eEF2.

Genetic and Molecular Approaches

The generation and characterization of spontaneous sordarin-resistant mutants in sensitive fungal species like Saccharomyces cerevisiae provided powerful genetic evidence for eEF2 as the target. Sequencing of the genes encoding eEF2 in these resistant strains revealed specific point mutations. These mutations, when introduced into a wild-type background, conferred sordarin resistance, directly implicating eEF2 in the drug's mechanism of action.

Expressing the eEF2 gene from a sordarin-resistant fungal species in a sensitive species has been shown to confer resistance to the latter. This type of gene-swapping experiment further solidifies the role of eEF2 as the primary determinant of sordarin sensitivity.

Advanced Methodologies for Target Validation and Mechanism of Action Studies

While classical methods have been instrumental, contemporary techniques offer deeper insights into the sordarin-eEF2 interaction and its downstream consequences.

CRISPR-Cas9 and CRISPRi-Mediated Target Validation

CRISPR-based technologies provide a powerful platform for precise genome editing and regulation of gene expression in C. albicans.

-

CRISPR-Cas9 Gene Editing: This technique can be used to introduce specific mutations into the eEF2 gene that are known to confer sordarin resistance, thereby validating their role in the drug's mechanism. Conversely, introducing sensitizing mutations from a sensitive species into the eEF2 of a resistant species can also be performed.

-

CRISPR interference (CRISPRi): By using a nuclease-dead Cas9 (dCas9) fused to a transcriptional repressor, the expression of the eEF2 gene can be specifically knocked down. A reduction in eEF2 levels would be expected to alter the cell's sensitivity to sordarin, providing another layer of evidence for its on-target activity.

Ribosome Profiling

Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosome positions on the transcriptome at a given moment. In the context of sordarin, this powerful technique can be used to:

-

Confirm the site of action: Treatment of C. albicans with sordarin should lead to an accumulation of ribosomes at a specific point in the elongation cycle, which can be visualized through ribosome profiling.

-

Assess global translational effects: Beyond the primary target, ribosome profiling can reveal off-target effects or downstream consequences of eEF2 inhibition on the translation of specific subsets of mRNAs.

Biophysical Characterization of the Sordarin-eEF2 Interaction

ITC is a technique used to measure the heat changes that occur upon the binding of two molecules. It can provide a complete thermodynamic profile of the sordarin-eEF2 interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This detailed biophysical data is invaluable for understanding the driving forces of the interaction and for guiding the rational design of more potent sordarin analogs.

While primarily used for discovering protein-protein interactions, a modified yeast two-hybrid system could potentially be adapted to study drug-target interactions. For example, a small molecule-based three-hybrid system could be employed where sordarin mediates the interaction between two fusion proteins, one containing a sordarin-binding domain (eEF2) and the other a domain that binds a different part of the sordarin molecule.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows is crucial for a clear understanding of sordarin's target validation.

References

Sordarin Sodium: A Deep Dive into its Antifungal Spectrum and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of sordarin sodium, a potent and selective inhibitor of fungal protein synthesis. Sordarin and its derivatives have demonstrated significant activity against a broad range of pathogenic fungi, making them a compelling area of research for the development of new antifungal therapies. This document details the compound's mechanism of action, spectrum of activity with quantitative data, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Targeting Fungal Protein Synthesis

Sordarin exerts its antifungal effect through a unique mechanism of action, targeting the fungal translational machinery.[1][2] Unlike many existing antifungal agents that disrupt the cell membrane or wall, sordarin specifically inhibits protein synthesis at the elongation step of the translational cycle.[1][2][3] It achieves this by stabilizing the complex formed between the ribosome and eukaryotic elongation factor 2 (eEF2). This stabilization "freezes" the ribosome on the mRNA, preventing the translocation of peptidyl-tRNA and thereby halting protein synthesis. This highly specific interaction with the fungal eEF2 provides a basis for its selective toxicity against fungi with minimal impact on mammalian protein synthesis.

Caption: Mechanism of action of sordarin, which stabilizes the eEF2-ribosome complex, halting protein synthesis.

In Vitro Spectrum of Antifungal Activity

Sordarin and its semi-synthetic derivatives have demonstrated a broad spectrum of in vitro activity against a variety of pathogenic yeasts and molds. The following tables summarize the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50s) of sordarin and its derivatives against key fungal pathogens.

Table 1: In Vitro Activity of Sordarin Derivatives Against Pathogenic Yeasts

| Organism | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | GM 222712 | - | - | 0.004 | |

| GM 237354 | - | - | 0.015 | ||

| GM 193663 | - | - | 0.03 | ||

| GM 211676 | - | - | 0.03 | ||

| Sordarin | 8 | - | - | ||

| Candida glabrata | GM 222712 | - | - | 0.5 | |

| GM 237354 | - | - | 4 | ||

| Sordarin | >125 | - | - | ||

| Candida krusei | - | Resistant | - | - | |

| Candida parapsilosis | GM 222712 | - | - | 1 | |

| GM 237354 | - | - | 16 | ||

| Cryptococcus neoformans | GM 222712 | - | - | 0.5 | |

| GM 237354 | - | - | 0.25 | ||

| Sordarin | >125 | - | - |

Table 2: In Vitro Activity of Sordarin Derivatives Against Filamentous Fungi and Pneumocystis carinii

| Organism | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Aspergillus flavus | GM 222712 | - | 0.25 | 1 | |

| GM 237354 | - | 8 | 32 | ||

| Aspergillus fumigatus | GM 222712 | - | - | 32 | |

| GM 237354 | - | - | >64 | ||

| Pneumocystis carinii | GM 193663 | IC₅₀ <0.008 | - | - | |

| GM 211676 | IC₅₀ <0.008 | - | - | ||

| GM 222712 | IC₅₀ <0.008 | - | - | ||

| GM 237354 | IC₅₀ <0.008 | - | - | ||

| GM 191519 | EC₅₀ 0.00025 | - | - |

In Vivo Efficacy in Animal Models

The promising in vitro activity of sordarin derivatives has been further investigated in various animal models of fungal infections. These studies have demonstrated the potential therapeutic efficacy of these compounds.

Table 3: In Vivo Efficacy of Sordarin Derivatives

| Infection Model | Animal Model | Compound | Dosing Regimen | Efficacy Endpoint | Outcome | Reference | |---|---|---|---|---|---| | Systemic Candidiasis (C. albicans) | Mouse | GM193663 | 15, 30, 60, or 120 mg/kg/day (sc, tid) for 7 days | 50% Effective Dose (ED₅₀) | ED₅₀ = 25.2 mg/kg/dose | | | | | GM237354 | 15, 30, 60, or 120 mg/kg/day (sc, tid) for 7 days | 50% Effective Dose (ED₅₀) | ED₅₀ = 10.7 mg/kg/dose | | | Oral Candidiasis (C. albicans) | Rat (immunosuppressed) | GM237354 | 1.25, 2.5, 5, or 10 mg/kg/dose (tid) for 7 days | Reduction in oral CFU | Significant reduction at ≥7.5 mg/kg/day | | | Systemic Aspergillosis (A. fumigatus) | Mouse | GM237354 | 30, 60, or 120 mg/kg/day (sc, tid) for 5 days | Survival | Irregular response; 30% survival at 60 mg/kg/day | | | Pneumocystis carinii Pneumonia (PCP) | Rat | GM193663 | 2 mg/kg/day (sc) | Reduction in lung cyst number | Significant reduction | | | | | GM237354 | 2 mg/kg/day (sc) | Reduction in lung cyst number | Significant reduction | | | | | GM 191519 | - | 50% Effective Dose (ED₅₀) | ED₅₀ = 0.05 mg/kg/day | | | | | GM 237354 | - | 50% Effective Dose (ED₅₀) | ED₅₀ = 0.30 mg/kg/day | | | | | GM 219771 | - | 50% Effective Dose (ED₅₀) | ED₅₀ = 0.49 mg/kg/day | |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro and in vivo evaluation of sordarin and its derivatives.

In Vitro Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeasts and molds.

Caption: General workflow for the broth microdilution antifungal susceptibility assay.

Protocol:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth and the turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Drug Dilution: The sordarin compound is serially diluted in a liquid broth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours for yeasts, longer for some molds).

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to a drug-free control well.

Cell-Free Protein Synthesis Assay

This assay directly measures the inhibitory effect of sordarin on the fungal translational machinery.

Protocol:

-

Preparation of Cell-Free Lysates: Fungal cells are grown and harvested. Spheroplasts are prepared by enzymatic digestion of the cell wall. The spheroplasts are then lysed to release the cellular contents, including ribosomes and translation factors.

-

In Vitro Translation Reaction: The cell-free lysate is incubated with a reaction mixture containing amino acids (including a radiolabeled amino acid like [³⁵S]methionine), an energy source (ATP and GTP), and a template mRNA.

-

Inhibition Assay: Sordarin derivatives at various concentrations are added to the reaction mixtures.

-

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable material (proteins).

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits protein synthesis by 50%, is calculated.

Animal Models of Fungal Infections

These models are crucial for evaluating the in vivo efficacy and pharmacokinetic properties of antifungal candidates.

General Protocol for a Systemic Infection Model (e.g., Candidiasis):

-

Animal Immunosuppression (if required): For opportunistic pathogens, animals (e.g., mice) may be immunosuppressed using agents like cyclophosphamide or corticosteroids to establish a robust infection.

-

Infection: Animals are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans).

-

Treatment: Treatment with the sordarin derivative is initiated at a specified time post-infection. The drug is administered via a defined route (e.g., subcutaneous, oral) and dosing schedule. A control group receives a vehicle.

-

Monitoring: Animals are monitored for signs of illness and survival over a set period.

-

Efficacy Assessment: Efficacy can be assessed by various endpoints, including:

-

Survival: The percentage of surviving animals in the treated group compared to the control group.

-

Fungal Burden: At the end of the study, organs (e.g., kidneys, brain) are harvested, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue.

-

Histopathology: Tissues can be examined microscopically for signs of infection and inflammation.

-

Conclusion

This compound and its derivatives represent a promising class of antifungal agents with a novel mechanism of action that is distinct from currently available therapies. Their potent and selective inhibition of fungal protein synthesis, coupled with a broad spectrum of activity against key fungal pathogens, underscores their potential for further development. The in vitro and in vivo data presented in this guide provide a solid foundation for continued research into this unique class of compounds to address the growing challenge of fungal infections.

References

Sordarin sodium CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sordarin sodium, a potent antifungal agent. It details its chemical properties, mechanism of action, and relevant experimental protocols for its study.

Chemical and Physical Properties

This compound is the sodium salt of Sordarin, an antifungal metabolite isolated from Sordaria araneosa.[1][2] It is a tetracyclic diterpene glycoside.

| Property | Value | References |

| CAS Number | 463356-00-5 | [3] |

| Molecular Formula | C₂₇H₃₉NaO₈ | |

| Molecular Weight | 514.58 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (≤10 mg/mL) and DMSO (10 mg/mL). Also soluble in ethanol and methanol. | |

| Storage | Store at -20°C, sealed and away from moisture. |

Mechanism of Action: Inhibition of Fungal Protein Synthesis

This compound exerts its antifungal activity by specifically inhibiting protein synthesis in susceptible fungi. Its molecular target is the elongation factor 2 (eEF2), a key protein in the translation elongation cycle.

The mechanism involves the following key steps:

-

Binding to eEF2: Sordarin binds to eEF2 when it is complexed with the ribosome.

-

Stabilization of the eEF2-Ribosome Complex: This binding stabilizes the eEF2-ribosome complex, effectively freezing the elongation cycle.

-

Blocking Translocation: By stabilizing this complex, this compound prevents the eEF2-mediated translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.

-

Diphthamide Dependence: The function of this compound is dependent on the presence of diphthamide, a unique post-translationally modified histidine residue on eEF2.

This targeted action on the fungal translation machinery results in a potent and selective antifungal effect, with minimal impact on mammalian protein synthesis.

References

Sordarin Sodium: A Technical Guide to Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of sordarin sodium in dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the compound's mechanism of action and relevant experimental workflows.

Executive Summary

This compound, a potent and selective inhibitor of fungal protein synthesis, is a diterpene glycoside antibiotic. Its efficacy is rooted in its ability to stabilize the eukaryotic elongation factor 2 (eEF2) on the ribosome, thereby halting the translocation step of protein synthesis in susceptible fungi. Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies, formulation development, and high-throughput screening campaigns. This guide presents consolidated solubility data and standardized protocols to ensure accurate and reproducible experimental outcomes.

Quantitative Solubility Data

The solubility of this compound has been determined in two key solvents, Dimethyl Sulfoxide (DMSO) and water. The data, compiled from various sources, is presented below for clear comparison.

| Solvent | Solubility | Temperature | Method |

| DMSO | 10 mg/mL | Not Specified (Warming may be required) | Not Specified |

| Water | ≤10 mg/mL | Not Specified | Not Specified |

Note: The term "soluble" is qualitatively used in some literature for water, with the quantitative value providing a more precise upper limit.

Experimental Protocols for Solubility Determination

To ensure consistency and reproducibility in research, the following detailed protocols for determining the equilibrium and kinetic solubility of this compound are provided. These are based on standard pharmaceutical industry practices.

Protocol for Determination of Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of this compound, representing the saturation point of the compound in a solvent at equilibrium.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized or distilled water, analytical grade

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is achieved.

-

Record the initial weight of the this compound.

-

Add a known volume of the desired solvent (DMSO or water) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

After the incubation period, visually inspect the vials to ensure that excess solid this compound is still present.

-

To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the clear filtrate using a validated HPLC method. A standard calibration curve for this compound should be prepared in the same solvent.

-

The experiment should be performed in triplicate for each solvent and temperature condition to ensure the reliability of the results.

Protocol for Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplates (one for dilution, one for the assay)

-

Automated liquid handler (recommended for high throughput)

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

-

Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

-

In a separate 96-well assay plate, add the aqueous buffer.

-

Transfer a small, precise volume of the DMSO dilutions to the corresponding wells of the aqueous plate. The final DMSO concentration should be kept low (typically ≤ 1-2% v/v) to minimize its co-solvent effect.

-

Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).

-

Measure the turbidity (precipitation) of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under these conditions.

Visualizations: Signaling Pathways and Experimental Workflows

To further aid in the understanding of this compound's function and evaluation, the following diagrams have been generated using Graphviz.

Sordarin's Mechanism of Action: Inhibition of Fungal Protein Synthesis

Caption: this compound stabilizes the eEF2-ribosome complex, preventing translocation.

Experimental Workflow: Screening for Fungal Protein Synthesis Inhibitors

Caption: A typical workflow for identifying fungal protein synthesis inhibitors.

Sordarin Sodium: A Comprehensive Technical Review of a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin sodium, a semi-synthetic derivative of the natural product sordarin, represents a promising class of antifungal agents with a unique mechanism of action. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental evaluation of this compound and its derivatives. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies. Sordarin and its analogues selectively inhibit fungal protein synthesis by targeting the eukaryotic elongation factor 2 (eEF2), an essential component of the translation machinery.[1][2][3][4] This distinct mode of action, different from currently available antifungals that primarily target the cell membrane or wall, makes sordarin a compelling candidate for overcoming existing challenges of drug resistance. This document details the molecular characteristics of this compound, elucidates its mechanism of action through signaling pathway diagrams, presents key quantitative data in a structured format, and provides detailed experimental protocols for its study.

Molecular Profile of this compound

This compound is the sodium salt of sordarin, a tetracyclic diterpene glycoside.[4] Its chemical properties are fundamental to its biological activity and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₉NaO₈ | |

| Molecular Weight | 514.58 g/mol | |

| CAS Number | 463356-00-5 | |

| Appearance | Solid | |

| Solubility | Soluble in water |

Mechanism of Action: Inhibition of Fungal Protein Synthesis

This compound exerts its antifungal effect by specifically targeting and inhibiting the function of eukaryotic elongation factor 2 (eEF2) in fungi. eEF2 is a crucial GTP-dependent translocase that facilitates the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in the elongation phase of protein synthesis.

Sordarin's mechanism involves the stabilization of the eEF2-ribosome complex, effectively "freezing" the ribosome in a post-translocation state and preventing the release of eEF2. This stalls protein synthesis, leading to cell growth inhibition and ultimately cell death in susceptible fungal species. A key determinant of sordarin's activity is the presence of diphthamide, a unique post-translationally modified histidine residue on eEF2, which is essential for the drug's binding and inhibitory function.

In Vitro and In Vivo Efficacy

Extensive research has demonstrated the potent antifungal activity of sordarin and its derivatives against a range of pathogenic fungi. The following tables summarize key quantitative data from various studies.

In Vitro Activity of Sordarin Derivatives

The 50% inhibitory concentration (IC₅₀) for protein synthesis and the minimum inhibitory concentration (MIC) are crucial parameters for evaluating the in vitro potency of antifungal agents.

| Compound | Fungal Species | IC₅₀ (µg/mL) for Protein Synthesis | MIC (µg/mL) | Reference |

| Sordarin | Candida albicans | 0.01 | 8 | |

| Candida glabrata | 0.2 | >125 | ||

| Cryptococcus neoformans | 0.06 | >125 | ||

| GM193663 | Candida albicans | - | 0.015 | |

| GM237354 | Pneumocystis carinii | <0.008 | - | |

| GM 191519 | Pneumocystis carinii | - | - | |

| GM 237354 | Pneumocystis carinii | - | - | |

| GM 193663 | Pneumocystis carinii | - | - | |

| GM 219771 | Pneumocystis carinii | - | - |

Note: IC₅₀ and MIC values can vary depending on the specific assay conditions and fungal strains used.

In Vivo Efficacy of Sordarin Derivatives in Animal Models

The therapeutic potential of sordarin derivatives has been evaluated in various animal models of fungal infections.

| Compound | Animal Model | Fungal Pathogen | Dosing Regimen | Efficacy | Reference |

| GM193663 | Mouse (Systemic Candidiasis) | Candida albicans | 15-120 mg/kg/day (s.c.) for 7 days | ED₅₀ = 25.2 mg/kg/dose | |

| GM237354 | Mouse (Systemic Candidiasis) | Candida albicans | 15-120 mg/kg/day (s.c.) for 7 days | ED₅₀ = 10.7 mg/kg/dose | |

| GM237354 | Mouse (Systemic Aspergillosis) | Aspergillus fumigatus | 30-120 mg/kg/day (s.c.) for 5 days | Irregular response | |

| GM193663 | Rat (Pneumocystosis) | Pneumocystis carinii | 0.2-10 mg/kg/day (s.c.) for 10 days | Highly effective at 2 mg/kg/day | |

| GM237354 | Rat (Pneumocystosis) | Pneumocystis carinii | 0.2-10 mg/kg/day (s.c.) for 10 days | Highly effective at 2 mg/kg/day | |

| R-135853 | Mouse (Hematogenous Candidiasis) | Candida albicans | 50 mg/kg/dose (oral, s.c.) | Significant reduction in kidney viable cell counts | |

| R-135853 | Mouse (Esophageal Candidiasis) | Fluconazole-resistant C. albicans | 10 and 50 mg/kg/dose (s.c.) | Eradicated C. albicans in a dose-dependent manner |

ED₅₀: 50% effective dose. s.c.: subcutaneous.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its derivatives.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free fungal lysate.

References

- 1. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. davidmoore.org.uk [davidmoore.org.uk]

- 3. Sordarin- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Sordarin from Sordaria araneosa: A Technical Guide to its Isolation, Mechanism of Action, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin, a tetracyclic diterpene glycoside first isolated from the fungus Sordaria araneosa, represents a unique class of antifungal agents with a highly specific mechanism of action.[1] Unlike conventional antifungals that primarily target the fungal cell membrane, sordarin inhibits protein synthesis by stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2][3] This distinct mode of action has positioned sordarin and its derivatives as promising candidates for the development of novel antifungal therapies, particularly in the face of growing resistance to existing drugs. This technical guide provides an in-depth overview of the discovery of sordarin, its mechanism of action, and its biosynthetic pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological processes to serve as a comprehensive resource for researchers in mycology, drug discovery, and molecular biology.

Introduction

Fungal infections pose a significant and growing threat to human health, especially in immunocompromised individuals. The limited arsenal of antifungal drugs and the emergence of resistant strains necessitate the discovery of novel therapeutic agents with new mechanisms of action. Sordarin, a natural product from Sordaria araneosa, was identified as a potent and selective inhibitor of fungal protein synthesis. Its unique ability to stall the translation process by locking elongation factor 2 (eEF2) onto the ribosome makes it a valuable lead compound for antifungal drug development. This document details the scientific journey of sordarin, from its discovery to the elucidation of its complex biosynthesis.

Discovery and Antifungal Activity

Sordarin was originally isolated from the fermentation broth of Sordaria araneosa. Subsequent screening and derivatization efforts have led to the identification of numerous sordarin analogs with potent antifungal activity against a range of pathogenic yeasts and filamentous fungi.

Data Presentation: Antifungal Activity of Sordarin and Derivatives

The antifungal efficacy of sordarin and its derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50) in protein synthesis assays.

| Compound | Fungal Species | IC50 (μg/mL) - Protein Synthesis | MIC (μg/mL) | Reference |

| Sordarin | Candida albicans | 0.04 | 0.1 | |

| Sordarin | Candida glabrata | 0.08 | 0.2 | |

| Sordarin | Cryptococcus neoformans | 0.16 | 0.4 | |

| GR135402 | Candida albicans | 0.02 | 0.05 | |

| GM 222712 | Aspergillus flavus | Not Reported | 0.25 (MIC50) | |

| GM 237354 | Aspergillus flavus | Not Reported | 8 (MIC50) |

Table 1: In vitro activity of sordarin and its derivatives against various fungal pathogens.

Mechanism of Action: Inhibition of Protein Synthesis

Sordarin exerts its antifungal effect by specifically targeting the elongation phase of protein synthesis in fungi. It acts by stabilizing the complex between eukaryotic elongation factor 2 (eEF2) and the ribosome, thereby preventing the translocation of peptidyl-tRNA from the A-site to the P-site and halting polypeptide chain elongation.

Signaling Pathway Diagram

Caption: Mechanism of action of sordarin in fungal protein synthesis.

Biosynthesis of Sordarin

The biosynthesis of the complex sordarin molecule is a multi-step process involving a terpene cyclase, several cytochrome P450 monooxygenases, and a novel Diels-Alderase. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the 5-8-5 tricyclic hydrocarbon skeleton, cycloaraneosene. A series of oxidative modifications, including a key C-C bond cleavage, then generates a precursor with a terminal alkene and a cyclopentadiene moiety. A recently discovered Diels-Alderase, SdnG, catalyzes an intramolecular Diels-Alder reaction to form the characteristic norbornene core of sordaricin, the aglycone of sordarin. Subsequent glycosylation and other modifications complete the biosynthesis of sordarin.

Biosynthetic Pathway Diagram

Caption: Simplified biosynthetic pathway of sordarin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sordarin.

Isolation and Purification of Sordarin

A detailed protocol for the bioassay-guided purification of sordarin and its analogs from Sordaria araneosa fermentation broth has been described, though specific details of the large-scale industrial process are proprietary. The general laboratory-scale procedure involves solvent extraction of the fermentation broth, followed by a series of chromatographic steps, such as silica gel chromatography and high-performance liquid chromatography (HPLC), with fractions being tested for antifungal activity to guide the purification process.

In Vitro Fungal Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system derived from a fungal pathogen.

Experimental Workflow Diagram

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Protocol:

-

Preparation of Cell-Free Lysates:

-

Grow Candida albicans cells to mid-logarithmic phase in a suitable medium (e.g., Yeast Nitrogen Base with 2% glucose).

-

Harvest cells by centrifugation and wash twice with lysis buffer (8.5% mannitol, 30 mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT).

-

Resuspend the cell pellet in an equal volume of lysis buffer supplemented with 1 mM phenylmethylsulfonyl fluoride (PMSF).

-

Lyse the cells by mechanical disruption with glass beads (e.g., using a bead beater) for several cycles at 4°C.

-

Clarify the lysate by a series of centrifugation steps: 5,000 x g for 5 minutes, 30,000 x g for 20 minutes, and finally 100,000 x g for 30 minutes to obtain the S-100 post-polysomal supernatant.

-

The S-100 fraction can be used directly or further fractionated into ribosomes and soluble factors by ultracentrifugation (100,000 x g for 4 hours).

-

-

Poly(U)-Directed In Vitro Translation Assay:

-

The assay is typically performed in a 96-well plate format.

-

The final 50 µL reaction mixture contains: 20 mM HEPES-KOH (pH 7.4), 20 mM DTT, 150 mM potassium acetate, 10 mM magnesium acetate, an RNase inhibitor, 100 µM GTP, 450 µM ATP, 24 mM phosphocreatine, 70 µg/mL creatine phosphokinase, 0.5 mg/mL poly(U) RNA, and 0.75 µM [14C]phenylalanine.

-

Add the S-100 cell-free lysate to the reaction mixture.

-

Add sordarin or its derivatives at various concentrations (typically ranging from 0.005 to 100 µg/mL), with a final DMSO concentration kept constant (e.g., 2.5%).

-

Incubate the reaction at 30°C for 60 minutes.

-

Terminate the reaction by adding 50 µL of 1 M NaOH, followed by incubation for 10 minutes at room temperature.

-

Precipitate the synthesized poly-phenylalanine by adding 25 µL of ice-cold 50% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Collect the precipitate on a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.

-

The IC50 value is calculated as the concentration of the compound that inhibits 50% of the [14C]phenylalanine incorporation compared to the control without the inhibitor.

-

Sordarin Binding Assay

This assay directly measures the binding of sordarin to its target, eEF2, in a cell-free extract.

Protocol:

-

Incubate samples of the post-ribosomal supernatant (PRS) from Candida albicans with [3H]-labeled sordarin (e.g., 0.5 µg/mL) in a binding buffer (30 mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT) for 1 hour at 25°C.

-

For displacement experiments, add a high concentration of unlabeled sordarin (e.g., 100 µg/mL) and incubate for an additional hour.

-

Separate the protein-bound sordarin from the unbound sordarin using gel filtration columns (e.g., Sephadex G-25).

-

Quantify the amount of bound [3H]sordarin in the eluate by liquid scintillation counting.

Heterologous Expression of Sordarin Biosynthetic Genes

This protocol describes the reconstitution of the sordarin biosynthetic pathway in a heterologous fungal host, such as Aspergillus nidulans.

Protocol:

-

Fungal Transformation:

-

Grow the recipient fungal strain (e.g., A. nidulans ΔEMΔST) on a suitable agar medium.

-

Prepare protoplasts from the fungal mycelia using lytic enzymes.

-

Transform the protoplasts with expression vectors containing the sordarin biosynthetic genes (e.g., sdnA, sdnB, sdnE, sdnF, sdnH, and sdnG) under the control of appropriate promoters.

-

Select for transformants using a selectable marker.

-

-

Gene Expression and Metabolite Analysis:

-

Culture the transformed fungal strains in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and/or mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify the biosynthetic intermediates and final products.

-

Conclusion

Sordarin remains a compelling antifungal agent due to its unique mechanism of action and its selectivity for the fungal protein synthesis machinery. The elucidation of its biosynthetic pathway, including the discovery of a novel Diels-Alderase, opens up new avenues for the bioengineering of novel sordarin derivatives with improved pharmacological properties. The experimental protocols and data presented in this technical guide provide a valuable resource for researchers aiming to further explore the therapeutic potential of the sordarin class of antifungals and to develop new strategies to combat fungal infections.

References

- 1. Sordarin bound eEF2 unlocks spontaneous forward and reverse translocation on CrPV IRES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a terpene biosynthetic pathway featuring a norbornene-forming Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sordarin, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

Sordarin Sodium: A Technical Guide to a Eukaryotic Translation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin sodium is a potent and selective inhibitor of eukaryotic protein synthesis, exhibiting a unique mechanism of action that targets the fungal translation machinery. This technical guide provides an in-depth overview of this compound, its derivatives, and their function as antifungal agents. It details the molecular mechanism of action, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its study, and visualizes the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antifungal drug discovery and development.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The limited arsenal of antifungal drugs and the emergence of resistant strains necessitate the discovery and development of novel therapeutic agents with unique mechanisms of action. Sordarin, a natural product originally isolated from the fungus Sordaria araneosa, and its semi-synthetic derivatives represent a promising class of antifungals.[1][2] These tetracyclic diterpene glycosides selectively inhibit protein synthesis in fungi by targeting elongation factor 2 (eEF2), a crucial component of the translation elongation cycle.[3][4] This mode of action distinguishes them from most clinically used antifungals, which primarily target the fungal cell membrane or cell wall.[5]

Chemical Structure

Sordarin is characterized by a unique tetracyclic diterpene core linked to a modified sugar moiety. The sodium salt form enhances its solubility. The core structure has been a subject of extensive synthetic efforts, leading to the generation of numerous derivatives with improved antifungal activity and spectrum.

Chemical Formula of this compound: C₂₇H₃₉NaO₈ Molecular Weight: 514.58 g/mol

Mechanism of Action

This compound exerts its antifungal effect by specifically inhibiting the elongation phase of protein synthesis in eukaryotes. Its primary molecular target is eukaryotic elongation factor 2 (eEF2), a GTP-dependent translocase responsible for moving the peptidyl-tRNA from the A-site to the P-site on the ribosome.

The key steps in the mechanism of action are:

-

Binding to eEF2: Sordarin binds to a specific pocket on eEF2. This binding is stabilized by interactions with the ribosome.

-

Stabilization of the Ribosome-eEF2 Complex: Sordarin does not prevent the binding of eEF2 to the ribosome but rather stabilizes the post-translocation eEF2-ribosome complex. This "freezes" the ribosome on the mRNA, preventing the release of eEF2 after GTP hydrolysis.

-

Inhibition of Translocation: By locking eEF2 onto the ribosome, sordarin effectively blocks the translocation of the ribosome along the mRNA, thereby halting polypeptide chain elongation.

Crucially, sordarin exhibits high selectivity for fungal eEF2 over its mammalian counterpart, which accounts for its low toxicity to mammalian cells. This selectivity is attributed to species-specific amino acid differences in the sordarin binding site on eEF2.

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The antifungal activity of sordarin and its derivatives has been quantified against a range of pathogenic fungi. The following tables summarize the 50% inhibitory concentrations (IC₅₀) from in vitro translation assays and the minimum inhibitory concentrations (MIC) from cell growth assays.

Table 1: In Vitro Protein Synthesis Inhibition (IC₅₀)

| Compound | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Cryptococcus neoformans (µg/mL) | Rabbit Reticulocyte (µg/mL) |

| Sordarin | 0.01 | 0.2 | 0.06 | >100 |

| GR135402 | 0.01 - 0.02 | 0.1 - 0.2 | 0.05 - 0.1 | >100 |

| GM 193663 | 0.03 | - | - | - |

| GM 211676 | 0.03 | - | - | - |

| GM 222712 | 0.004 | 0.5 | 0.5 | - |

| GM 237354 | 0.015 | 4 | 0.25 | - |

Note: Data for GR135402, GM compounds are from various sources where ranges were sometimes provided. Some sordarin derivatives show high potency against Pneumocystis carinii with IC₅₀ values <0.008 µg/mL.

Table 2: Antifungal Activity (MIC)

| Compound | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida parapsilosis (µg/mL) | Cryptococcus neoformans (µg/mL) | Aspergillus fumigatus (MIC₉₀, µg/mL) | Aspergillus flavus (MIC₉₀, µg/mL) |

| Sordarin | 8 | >125 | >125 | >125 | - | - |

| GM 222712 | 0.004 (MIC₉₀) | 0.5 (MIC₉₀) | 1 (MIC₉₀) | 0.5 (MIC₉₀) | >64 | 32 |

| GM 237354 | 0.015 (MIC₉₀) | 4 (MIC₉₀) | 16 (MIC₉₀) | 0.25 (MIC₉₀) | 32 | 1 |

Note: MIC values can vary depending on the specific strain and testing methodology. MIC₉₀ represents the concentration required to inhibit 90% of the tested isolates.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sordarin's activity. The following are representative protocols for key experiments.

In Vitro Translation Assay

This assay measures the inhibitory effect of sordarin on protein synthesis in a cell-free system.

Objective: To determine the IC₅₀ of sordarin and its derivatives.

Materials:

-

Fungal cell lysates (e.g., from Candida albicans)

-

Rabbit reticulocyte lysate (for selectivity testing)

-

This compound or derivatives dissolved in 25% (v/v) DMSO

-

Radiolabeled amino acid (e.g., [³⁵S]-methionine or [³H]-leucine)

-

Reaction buffer (containing ATP, GTP, creatine phosphate, creatine kinase, and unlabeled amino acids except the radiolabeled one)

-

Poly(U) template (for poly-phenylalanine synthesis assays)

-

tRNA

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Preparation of Cell-Free Lysates:

-

Grow fungal cells to mid-log phase.

-

Harvest cells by centrifugation and wash with buffer.

-

Lyse the cells mechanically (e.g., with glass beads) or enzymatically in lysis buffer.

-

Centrifuge to remove cell debris and collect the supernatant (S30 extract).

-

-

Translation Reaction:

-

In a microfuge tube, combine the cell lysate, reaction buffer, radiolabeled amino acid, and mRNA template.

-

Add serial dilutions of sordarin or the vehicle control (2.5% final DMSO concentration).

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

-

Measurement of Protein Synthesis:

-

Stop the reaction by adding NaOH.

-

Precipitate the newly synthesized proteins by adding cold TCA.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters with cold TCA and ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each sordarin concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Workflow for an In Vitro Translation Assay.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of sordarin required to inhibit the growth of a fungal isolate.

Objective: To determine the MIC of sordarin against various fungal species.

Materials:

-

Fungal isolates

-

This compound

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline or water

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Prepare a suspension of the fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for the sterility control) with the prepared fungal suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the optical density with a microplate reader.

-

Signaling Pathways and Cellular Effects

The primary effect of sordarin is the direct inhibition of protein synthesis. This leads to a cascade of downstream cellular consequences, ultimately resulting in fungistatic or fungicidal activity. While sordarin does not directly target a specific signaling pathway in the classical sense, the abrupt halt in the production of all proteins will invariably affect numerous cellular processes that rely on a constant supply of new proteins, such as cell cycle progression, stress response, and maintenance of cell wall integrity. A chemical genomic screen in Saccharomyces cerevisiae has revealed that deletions in genes related to mitochondrial function can lead to hypersensitivity to sordarin.

Figure 3: Cellular Consequences of Sordarin-Induced Translation Inhibition.

Conclusion

This compound and its derivatives represent a valuable class of antifungal agents with a distinct and well-characterized mechanism of action. Their ability to selectively inhibit fungal protein synthesis by stabilizing the eEF2-ribosome complex offers a promising avenue for the development of new therapies against pathogenic fungi. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future efforts may focus on optimizing the pharmacokinetic properties of sordarin derivatives and expanding their spectrum of activity to include a broader range of clinically relevant fungal pathogens.

References

- 1. Sordarin- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sordarin | C27H40O8 | CID 485851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sordarin, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Diphthamide Modification in the Antifungal Activity of Sordarin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin sodium, a potent antifungal agent, exerts its inhibitory effect on fungal protein synthesis through a unique mechanism that is critically dependent on a specific post-translational modification of eukaryotic elongation factor 2 (eEF2). This modification, the conversion of a histidine residue to diphthamide, is a highly conserved process in eukaryotes and archaea. This technical guide provides an in-depth exploration of the intricate relationship between diphthamide modification and the activity of this compound. It details the molecular mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved biochemical pathways and experimental workflows. Understanding this relationship is paramount for the development of novel antifungal agents targeting the protein synthesis machinery.

Introduction

Sordarin and its derivatives are a class of tetracyclic diterpene glycoside antifungals that selectively inhibit protein synthesis in fungi.[1][2] Their unique mode of action, which involves stabilizing the eEF2-ribosome complex, sets them apart from conventional antifungal drugs that typically target the cell membrane.[1][2] The specificity and potency of sordarin are intrinsically linked to the presence of diphthamide, a complex modification of a specific histidine residue on eEF2.[3] This guide will dissect the molecular basis of this dependency, providing a comprehensive resource for researchers in mycology, drug discovery, and molecular biology.

The Diphthamide Biosynthesis Pathway

Diphthamide is a post-translationally modified histidine residue found exclusively on eEF2. Its biosynthesis is a complex, multi-step enzymatic process involving a series of highly conserved proteins encoded by the DPH genes. The pathway can be broadly divided into three stages:

-

Formation of the 3-amino-3-carboxypropyl (ACP) group: This initial step is catalyzed by the Dph1-Dph4 proteins.

-

Methylation of the ACP group: Dph5, a methyltransferase, adds a methyl group to the ACP intermediate, forming diphthine.

-

Amidation of diphthine: The final step involves the conversion of diphthine to diphthamide by the Dph6 and Dph7 proteins in an ATP-dependent manner.

Mutations or deletions in any of the DPH genes lead to a failure in producing the mature diphthamide modification, rendering the cells resistant to the effects of sordarin.

Mechanism of this compound Action

This compound inhibits protein synthesis by targeting eEF2, but only when eEF2 is bound to the ribosome. The drug binds to a pocket on eEF2 formed by domains III, IV, and V. This binding event stabilizes the eEF2-ribosome complex, effectively stalling the translocation step of elongation. Translocation is the process where the ribosome moves one codon down the mRNA, and it is a crucial step for the continuation of polypeptide synthesis. By locking eEF2 onto the ribosome, sordarin prevents the release of eEF2 after GTP hydrolysis, thus halting protein synthesis.

The diphthamide modification, located at the tip of domain IV of eEF2, is not in the direct binding pocket of sordarin. However, its presence is essential for the high-affinity binding of sordarin. The absence of diphthamide is thought to induce a long-range conformational change in eEF2 that significantly weakens its interaction with sordarin. This leads to the observed resistance in strains with defective diphthamide biosynthesis.

References

- 1. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sordarin, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding the biosynthesis and function of diphthamide, an enigmatic modification of translation elongation factor 2 (EF2) [microbialcell.com]

Methodological & Application

Application Note: Sordarin Sodium In Vitro Protein Synthesis Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sordarin and its derivatives represent a class of antifungal agents with a unique mechanism of action, selectively inhibiting protein synthesis in fungi.[1] Unlike many antifungals that target the cell membrane, sordarin acts on the elongation phase of translation by stabilizing the complex formed by the ribosome and eukaryotic Elongation Factor 2 (eEF2).[1][2] This action effectively freezes the translocation step, halting polypeptide chain elongation.[3][4] This application note provides a detailed protocol for an in vitro protein synthesis inhibition assay using Sordarin sodium. The assay measures the incorporation of a radiolabeled amino acid into a polypeptide chain in a fungal cell-free system, allowing for the determination of inhibitory activity and calculation of metrics such as the 50% inhibitory concentration (IC50). This method is crucial for screening novel sordarin analogs and investigating the molecular basis of antifungal resistance.

Mechanism of Action of Sordarin

Sordarin exerts its antifungal effect by specifically targeting eukaryotic Elongation Factor 2 (eEF2), a key protein in the translation elongation cycle. During protein synthesis, eEF2 catalyzes the GTP-dependent translocation of the ribosome along the mRNA. Sordarin binds to and stabilizes the ribosome-eEF2 complex after translocation, preventing the release of eEF2. This stalled complex blocks the binding of the next aminoacyl-tRNA, thereby inhibiting further peptide chain elongation and leading to cell growth arrest. This high specificity for the fungal translation machinery makes sordarin an attractive candidate for antifungal drug development.

Caption: Mechanism of Sordarin's inhibition of protein synthesis.

Experimental Protocol: Poly(U)-Directed In Vitro Translation Assay

This protocol is adapted from methodologies used to assess sordarin's effect on fungal cell-free systems. It measures the synthesis of a polyphenylalanine chain from a polyuridylic acid (poly(U)) template by quantifying the incorporation of radiolabeled phenylalanine ([¹⁴C]Phe).

1. Preparation of Fungal Cell-Free Lysate (S-100 Fraction)

This procedure is based on the method described by Tuite and Plesset.

-

Cell Culture: Grow fungal cells (e.g., Candida albicans) in a suitable medium (e.g., yeast nitrogen base with 2% glucose) to the mid-logarithmic phase.

-

Harvesting: Harvest cells by centrifugation and wash them twice with ice-cold lysis buffer (30 mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT, 8.5% w/v mannitol).

-

Lysis: Resuspend the cell pellet in an equal volume of lysis buffer supplemented with 1 mM phenylmethylsulfonyl fluoride (PMSF). Lyse the cells by mechanical disruption, such as grinding with glass beads in a cell homogenizer. Perform lysis cycles at 4°C.

-

Clarification: Centrifuge the lysate at 5,000 x g for 5 minutes to remove beads and cell debris.

-

Fractionation: Transfer the supernatant and centrifuge at 30,000 x g for 20 minutes.

-

S-100 Preparation: Aspirate the resulting supernatant and centrifuge at 100,000 x g for 30 minutes to pellet ribosomes. The final supernatant is the post-polysomal supernatant (S-100 fraction), containing necessary soluble factors for translation.

-

Storage: Aliquot the S-100 fraction, flash-freeze in liquid nitrogen, and store at -80°C.

2. In Vitro Translation Reaction

-

Reaction Mixture: Prepare the reaction mixture on ice. For a standard 50 µL reaction, combine the following components:

-

Fungal S-100 Lysate

-

Ribosomes (if separated from S-100)

-

Poly(U) mRNA template

-

[¹⁴C]Phenylalanine

-

ATP/GTP energy regenerating system (creatine phosphate and creatine phosphokinase)

-

Buffer (containing HEPES-KOH, potassium acetate, magnesium acetate, DTT)

-

Spermidine

-

Unlabeled amino acid mixture (excluding phenylalanine)

-

-

Compound Preparation: Dissolve this compound in a suitable solvent, such as 25% (v/v) dimethyl sulfoxide (DMSO). Prepare serial dilutions to test a range of final concentrations. Ensure the final DMSO concentration in the assay is constant across all samples (e.g., 2.5%) and does not inhibit the reaction.

-

Assay Setup: Add the appropriate concentration of this compound or vehicle control (DMSO) to the reaction tubes.

-